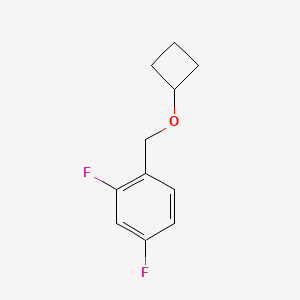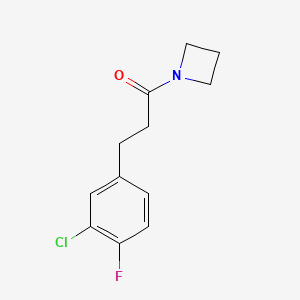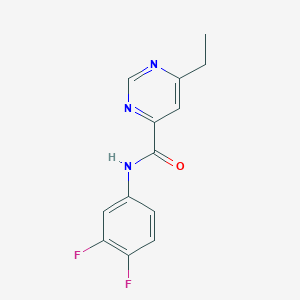
1-(Cyclobutoxymethyl)-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutoxymethyl)-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with a cyclobutoxymethyl group and two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutoxymethyl)-2,4-difluorobenzene typically involves the reaction of 2,4-difluorobenzyl chloride with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutoxymethyl)-2,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclobutoxymethyl)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(Cyclobutoxymethyl)-2,4-difluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclobutoxymethyl group can enhance the compound’s binding affinity to these targets, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-2,4-difluorobenzene
- 1-(Cyclopentoxymethyl)-2,4-difluorobenzene
- 1-(Cyclohexoxymethyl)-2,4-difluorobenzene
Comparison: 1-(Cyclobutoxymethyl)-2,4-difluorobenzene is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C11H12F2O |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(cyclobutyloxymethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C11H12F2O/c12-9-5-4-8(11(13)6-9)7-14-10-2-1-3-10/h4-6,10H,1-3,7H2 |
InChI Key |
OPFUJQZCALRYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12237751.png)
![4-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12237758.png)
![5-fluoro-2-{[2-(1-methyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12237766.png)
![2-Cyclopropyl-5-fluoro-4-methyl-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12237778.png)
![6-ethyl-5-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B12237781.png)
![3-[4-(Oxetan-3-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12237783.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B12237790.png)
![5-bromo-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B12237792.png)
![5-chloro-2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12237793.png)
![3-fluoro-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B12237795.png)


![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)benzonitrile](/img/structure/B12237813.png)
![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12237824.png)
